molecular formula C24H20N2O2S B2473926 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-81-7

4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2473926
CAS RN: 361470-81-7
M. Wt: 400.5
InChI Key: ZONWXBKCRBPSDT-UHFFFAOYSA-N
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Description

“4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives is usually performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Agents : Research has demonstrated the synthesis of thiazole derivatives, including structures similar to 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, showing significant antimicrobial activity against various bacterial strains (Bikobo et al., 2017).
  • Antifungal Agents : Compounds with structural similarities have been investigated for their antifungal properties, indicating potential applications in antifungal drug development (Narayana et al., 2004).

Anticancer Research

  • Cancer Cell Line Inhibition : Various studies have synthesized thiazole derivatives for evaluating their anticancer activities against multiple cancer cell lines, with some derivatives showing higher activity than reference drugs (Ravinaik et al., 2021).

Neuroleptic Activity

  • Potential Neuroleptics : Benzamides structurally related to the compound have been explored for neuroleptic activity, with significant inhibitory effects observed in rat models, indicating potential applications in psychosis treatment (Iwanami et al., 1981).

Additional Applications

  • Supramolecular Gelators : Research has focused on the synthesis of N-(thiazol-2-yl) benzamide derivatives, including those similar to 4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, for their gelation behavior, demonstrating potential in material science applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-28-22-10-6-5-9-20(22)21-16-29-24(25-21)26-23(27)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWXBKCRBPSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

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